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Compound Name: 2-Methylbenzoic acid anhydride

Cat. No.: B1593519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methylbenzoic anhydride, also known as o-toluic anhydride, is a pivotal reagent in organic

synthesis and a key structural motif in materials science. A comprehensive understanding of its

solid-state thermodynamic properties is fundamental for controlling reaction energetics,

ensuring process safety, and predicting the stability of formulated products. This technical

guide provides a consolidated overview of the critical thermodynamic parameters of solid 2-

Methylbenzoic anhydride, including its enthalpy of formation, combustion, and fusion. We delve

into the state-of-the-art experimental methodologies for determining these properties, such as

bomb calorimetry and differential scanning calorimetry (DSC), explaining the causal principles

behind protocol design. Furthermore, this guide discusses the profound implications of these

thermodynamic data in the context of drug development and chemical manufacturing, where

solid-state behavior, stability, and polymorphism are paramount.

Introduction: The Significance of Thermodynamic
Insight
2-Methylbenzoic anhydride (C₁₆H₁₄O₃) is a symmetrical aromatic carboxylic anhydride widely

employed in acylation and esterification reactions.[1] Its utility is particularly notable in complex

syntheses, such as the macrolactonization steps required for producing pharmacologically

active natural products. For scientists in drug development and process chemistry, the solid-
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state form of a reagent or intermediate is of critical importance. The thermodynamic properties

of the solid phase govern its stability, melting behavior, and dissolution kinetics—factors that

directly influence shelf-life, reaction efficiency, and the ultimate safety and efficacy of a

pharmaceutical product.

Understanding the thermodynamics of solid 2-Methylbenzoic anhydride allows researchers to:

Predict Reaction Feasibility: The standard Gibbs free energy of formation indicates the

spontaneity of forming the compound, while the enthalpy of formation is essential for

calculating the energy balance of subsequent reactions.[2]

Ensure Thermal Stability: Data from techniques like Differential Scanning Calorimetry (DSC)

and Thermogravimetric Analysis (TGA) are crucial for identifying safe operating temperatures

and preventing uncontrolled decomposition.

Control Polymorphism: Many organic solids, including benzoic acid derivatives, can exist in

multiple crystalline forms (polymorphs), each with a unique set of thermodynamic properties.

[3][4] Characterizing the stable form is essential for consistent performance in manufacturing

and formulation.

This guide serves as a foundational resource, synthesizing available data with practical, field-

proven experimental insights to empower researchers in their work.

Physicochemical and Structural Characteristics
A molecule's thermodynamic properties are intrinsically linked to its structure.

Molecular Identity:

Molecular Formula: C₁₆H₁₄O₃[5]

Molecular Weight: 254.28 g/mol [5][6]

CAS Number: 607-86-3[5][6]

Synonyms: o-Toluic anhydride, 2-Methylbenzoic acid anhydride[6][7]
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Structural Considerations: While a specific crystal structure for 2-Methylbenzoic anhydride is

not readily available in the provided literature, analysis of closely related compounds

provides valuable insight. For instance, the crystal structure of 2,4,6-trimethylbenzoic

anhydride reveals that the molecule is not planar; a significant dihedral angle of 54.97° exists

between the two aromatic rings.[8] This twisting is characteristic of benzoic anhydrides and

arises from steric hindrance and electronic repulsion around the central anhydride oxygen

bridge. This non-planar conformation influences intermolecular packing, which in turn

dictates the solid-state properties like melting point and enthalpy of fusion. The potential for

different packing arrangements raises the possibility of polymorphism, a critical consideration

for any solid-state characterization.[3]

Core Thermodynamic Data
The following table summarizes the key thermodynamic properties for solid 2-Methylbenzoic

anhydride based on available literature. It is crucial to distinguish between experimentally

determined values and those derived from predictive models, as the latter carry a higher

degree of uncertainty.
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Property Symbol Value Units
Source &
Method

Solid Phase

Enthalpy of

Formation

ΔfH°solid -533.50 ± 7.90 kJ/mol
NIST Webbook

(Experimental)[6]

Standard Solid

Enthalpy of

Combustion

ΔcH°solid -7763.40 ± 7.90 kJ/mol
NIST Webbook

(Experimental)[6]

Enthalpy of

Fusion
ΔfusH° 28.89 kJ/mol

Cheméo (Joback

Method -

Predictive)[6]

Normal Melting

Point
Tfus 39.0 °C

J&K Scientific

(Experimental)[7]

[9]

Standard Gibbs

Free Energy of

Formation

ΔfG° -73.44 kJ/mol

Cheméo (Joback

Method -

Predictive)[6]

Note on Heat Capacity: Experimental data for the solid-state heat capacity (Cp,solid) of 2-

Methylbenzoic anhydride is not available in the cited literature. While ideal gas heat capacity

values have been predicted, they are not applicable to the solid phase.[6] The experimental

determination of Cp,solid, typically via DSC, would be highly valuable for calculating the

temperature dependence of enthalpy and entropy.

Experimental Determination of Thermodynamic
Properties
The acquisition of reliable thermodynamic data hinges on rigorous experimental design and

execution. As a self-validating system, each protocol must include calibration and verification

steps to ensure data integrity.

Workflow for Thermodynamic Characterization
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The general process for characterizing the thermodynamic properties of a solid organic

compound is a multi-step, logical progression.

Fig. 1: Experimental Workflow for Thermodynamic Analysis
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Caption: General workflow for the determination of key thermodynamic properties.

Protocol 1: Determination of Melting Point and Enthalpy
of Fusion by DSC
Differential Scanning Calorimetry (DSC) is the cornerstone technique for investigating thermal

transitions in solids. It measures the difference in heat flow required to increase the

temperature of a sample and a reference as a function of temperature.

Causality Behind Experimental Choices:

Sample Pan: Aluminum pans are used for their high thermal conductivity and inertness.

Hermetically sealed pans are chosen to prevent sample loss through sublimation or

evaporation near the melting point.

Heating Rate: A standard rate of 10 °C/min is a common choice that balances resolution and

sensitivity.[10] Slower rates can improve the resolution of complex transitions, while faster

rates increase the signal-to-noise ratio.

Inert Atmosphere: A nitrogen purge is essential to create a stable, non-reactive environment

and prevent oxidative degradation of the sample.

Step-by-Step Methodology:

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using

certified standards, such as indium (Tfus = 156.6 °C, ΔfusH = 28.66 J/g) and zinc (Tfus =

419.5 °C). This step ensures the trustworthiness of the measurements.

Sample Preparation: Accurately weigh 3-5 mg of high-purity (>99%) solid 2-Methylbenzoic

anhydride into an aluminum DSC pan.

Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed

aluminum pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with high-purity nitrogen at a flow rate of 50 mL/min.

Thermal Program:

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly

above the melting point (e.g., 80 °C).

Hold isothermally for 2 minutes.

Cool the sample back to the starting temperature. A second heating run can be performed

to investigate thermal history effects and potential polymorphism.

Data Analysis:

The resulting plot of heat flow versus temperature (a thermogram) will show an

endothermic peak corresponding to melting.

The onset temperature of this peak is taken as the melting point (Tfus).

The area under the peak is integrated using the instrument's software to determine the

enthalpy of fusion (ΔfusH).

Protocol 2: Determination of Enthalpy of Combustion by
Bomb Calorimetry
Bomb calorimetry is the definitive method for measuring the heat of combustion of a substance.

The experiment involves combusting a known mass of the sample in a high-pressure oxygen

environment within a constant-volume container (the "bomb").

Causality Behind Experimental Choices:

Standardization: The calorimeter system's heat capacity must be precisely determined by

combusting a certified standard reference material. Benzoic acid is the internationally
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recognized primary standard for this purpose due to its high purity, stability, and well-

characterized enthalpy of combustion.[11][12][13]

High-Pressure Oxygen: An oxygen pressure of ~30 atm ensures complete and rapid

combustion of the organic sample.[14]

Isothermal Jacket: A surrounding water jacket maintained at a constant temperature

minimizes heat exchange between the calorimeter and the environment, allowing for

accurate calculation of the temperature rise due to the combustion reaction.[11]

Methodology Overview:

Calorimeter Calibration: A pellet of certified standard benzoic acid is combusted, and the

observed temperature rise is used to calculate the energy equivalent (heat capacity) of the

entire calorimeter system.[13]

Sample Combustion: A precisely weighed pellet of 2-Methylbenzoic anhydride is placed in

the bomb, which is then sealed, pressurized with pure oxygen, and submerged in the

calorimeter's water bath.[14]

Ignition & Measurement: The sample is ignited electrically, and the temperature of the water

bath is monitored with high precision until it reaches a maximum and begins to cool.

Calculation: After applying corrections for the heat of ignition and any side reactions (e.g.,

formation of nitric acid from trace nitrogen), the standard enthalpy of combustion (ΔcH°solid)

is calculated from the corrected temperature rise and the calorimeter's energy equivalent.

The solid-phase enthalpy of formation (ΔfH°solid) is then derived using Hess's Law, utilizing

the known standard enthalpies of formation for CO₂(g) and H₂O(l).

The Interplay of Thermodynamic Properties
The fundamental thermodynamic properties are interconnected through the Gibbs free energy

equation, which dictates the spontaneity of a process at constant temperature and pressure.
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Fig. 2: Relationship Between Key Thermodynamic State Functions
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Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

A negative change in Gibbs free energy (ΔG < 0) indicates a spontaneous process. For solid-

state stability, this means the crystalline form with the lowest Gibbs free energy is the most

stable under a given set of conditions. The interplay between enthalpy (ΔH) and entropy (ΔS)

determines this stability. While a more stable crystal lattice (more negative ΔH) is favored,

entropic factors become more significant at higher temperatures.

Implications for Research and Drug Development
Chemical Synthesis: The enthalpy of formation is a critical input for calculating the heat of

reaction for any process involving 2-Methylbenzoic anhydride. This is vital for safe process

scale-up, ensuring that reactors can handle the heat evolved or absorbed during the

reaction. As an acylating agent, its reactivity is tied to the thermodynamics of the anhydride

bond cleavage.

Pharmaceutical Formulation: If 2-Methylbenzoic anhydride were part of a final active

pharmaceutical ingredient (API) or a key intermediate, its solid-state properties would be

paramount.
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Stability and Shelf-Life: A higher enthalpy of formation generally correlates with greater

thermodynamic stability. TGA and DSC can identify decomposition temperatures, defining

storage and handling limits.

Polymorph Screening: The discovery of polymorphism necessitates a full thermodynamic

characterization of each form. A metastable polymorph might have better solubility (a

kinetic advantage) but could spontaneously convert to the more stable, less soluble form

over time, drastically altering the drug's bioavailability. Thermodynamic data (solubility, ΔG,

ΔH) help map the stability landscape of different polymorphs.[4]

Bioavailability: The energy required to break the crystal lattice (related to ΔfusH) before a

drug can dissolve is a key factor in its dissolution rate. Understanding these energetics

helps formulators select appropriate excipients or formulation strategies (e.g., amorphous

solid dispersions) to enhance bioavailability.

Conclusion
The thermodynamic properties of solid 2-Methylbenzoic anhydride are not mere academic data

points; they are essential parameters for the practical application of this compound in research

and industry. The experimentally determined standard enthalpy of formation and combustion

provide a robust energetic baseline for reaction design. While predictive methods offer

estimates for other properties like the enthalpy of fusion and Gibbs free energy, this guide

highlights the critical need for experimental validation through techniques like DSC. For

professionals in drug development and chemical synthesis, a thorough understanding and

application of these thermodynamic principles are indispensable for ensuring process safety,

product consistency, and the rational design of stable, effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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